

# synthesis and chemical structure of [D-Trp11]-neurotensin

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## Compound of Interest

Compound Name: **[D-Trp11]-NEUROTENSIN**

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An In-depth Technical Guide to the Synthesis and Chemical Structure of **[D-Trp11]-Neurotensin**

## Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide involved in a wide array of biological processes, primarily through its interaction with neurotensin receptors (NTS1 and NTS2). Its potential as a therapeutic agent is limited by its rapid degradation *in vivo*. To overcome this, synthetic analogs have been developed. **[D-Trp11]-neurotensin** is a potent and more stable analog in which the L-Tryptophan at position 11 is replaced by its D-isomer. This substitution significantly increases its resistance to enzymatic degradation.<sup>[1]</sup> This guide provides a detailed overview of the chemical structure, synthesis, and characterization of **[D-Trp11]-neurotensin** for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**[D-Trp11]-neurotensin** is a synthetic tridecapeptide analog of native neurotensin. The core modification is the substitution of L-Tryptophan with D-Tryptophan at position 11, which enhances its stability.<sup>[1]</sup>

Table 1: Chemical Properties of **[D-Trp11]-Neurotensin**

Property	Value
Sequence	Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Trp-Ile-Leu-OH
Single Letter Code	pELYENKPRRPwIL (w represents D-Trp)
Molecular Formula	C <sub>80</sub> H <sub>122</sub> N <sub>22</sub> O <sub>19</sub> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	1695.96 g/mol <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	75644-95-0 <a href="#">[2]</a> or 73634-68-1 <a href="#">[4]</a> <a href="#">[5]</a>

## Synthesis and Purification

The synthesis of **[D-Trp11]-neurotensin** is primarily achieved through Solid-Phase Peptide Synthesis (SPPS).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymeric support.

## Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol is a generalized methodology based on standard SPPS techniques reported for neurotensin analogs.[\[10\]](#)[\[11\]](#)

### 1. Resin Preparation:

- Resin Selection: A pre-loaded Fmoc-Leu-Wang TentaGel resin (e.g., 0.25 mmol/g loading) is recommended for efficient synthesis.[\[11\]](#)
- Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes before synthesis.

### 2. Amino Acid Coupling Cycle (Iterative Process):

- Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of 4-methylpiperidine in DMF (5 minutes, followed by a 15-minute treatment).[\[10\]](#) The resin is then washed thoroughly with DMF.

- Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (3 equivalents) is activated using a coupling agent like DIC (N,N'-Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (3 equivalents each) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / DIPEA (N,N-Diisopropylethylamine) (3 and 5 equivalents, respectively) in DMF.[10] The activated amino acid solution is added to the resin, and the mixture is agitated for 2 hours. For challenging couplings, such as those involving non-standard amino acids or specific sequences, the reaction time can be extended to 3 hours with a reduced excess of amino acid (1.5 equivalents).[10]
- Washing: After coupling, the resin is washed extensively with DMF to remove excess reagents and by-products.
- Monitoring: The completeness of the coupling reaction can be monitored using a qualitative method like the Kaiser test.
- Iteration: These deprotection, coupling, and washing steps are repeated for each amino acid in the sequence, from the C-terminus (Leucine) to the N-terminus (Pyroglutamic acid). Side-chain protecting groups (e.g., Boc for Lys, Pbf for Arg, tBu for Tyr and Glu) are used to prevent side-chain reactions.

### 3. Cleavage and Global Deprotection:

- Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
- The resin is washed with dichloromethane (DCM) and dried.
- A cleavage cocktail, typically consisting of Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water (e.g., TFA/TIS/H<sub>2</sub>O 95:2.5:2.5 v/v/v), is added to the resin. [11] The mixture is agitated for 2-3 hours at room temperature.
- The resin is filtered off, and the crude peptide is precipitated from the filtrate by adding cold diethyl ether. The precipitate is then centrifuged, washed with ether, and dried.

### 4. Purification and Characterization:

- Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][8]
- Characterization: The purified peptide's identity and purity are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).[7] Purity of >95% is typically achieved.

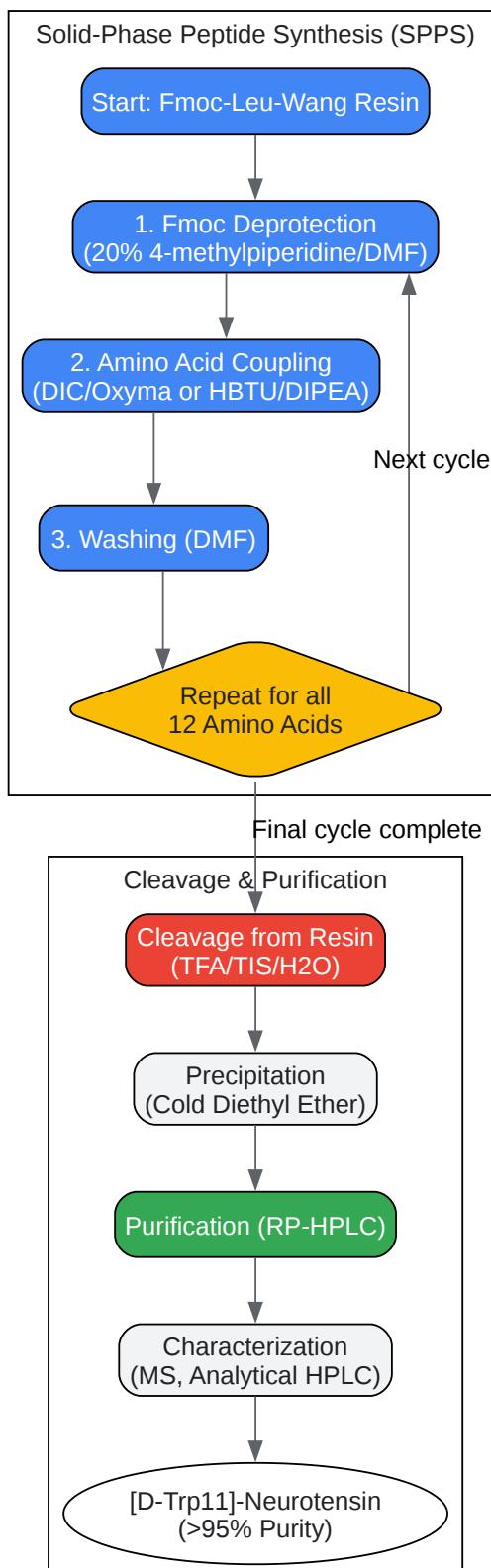
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Fig 1. General workflow for the synthesis of **[D-Trp11]-Neurotensin**.

## Quantitative Data

The substitution at position 11 significantly enhances the peptide's stability against enzymatic degradation, which is a key quantitative advantage over native neurotensin.

Table 2: Comparative Stability of Neurotensin (NT) and [D-Trp11]-NT

Preparation	Peptide	Degradation Rate (pmol/min/mg protein)	Reference
Rat Brain Synaptosomes	NT	890	[1]
[D-Trp11]-NT	59	[1]	
Rat Brain Synaptic Membranes	NT	1180	[1]
[D-Trp11]-NT	12	[1]	

## Biological Activity and Signaling

**[D-Trp11]-neurotensin** acts as an analog of neurotensin, binding to neurotensin receptors (NTS1 and NTS2).[12] Its biological activity can be complex; it has been shown to act as a selective antagonist of NT in perfused rat hearts while behaving as a full agonist in other tissues like guinea pig atria.[5][13] The interaction of neurotensin with its receptors, particularly NTS1, initiates several downstream signaling cascades. These pathways are crucial for mediating the diverse physiological effects of neurotensin, such as hypothermia, analgesia, and modulation of dopamine systems.[12]

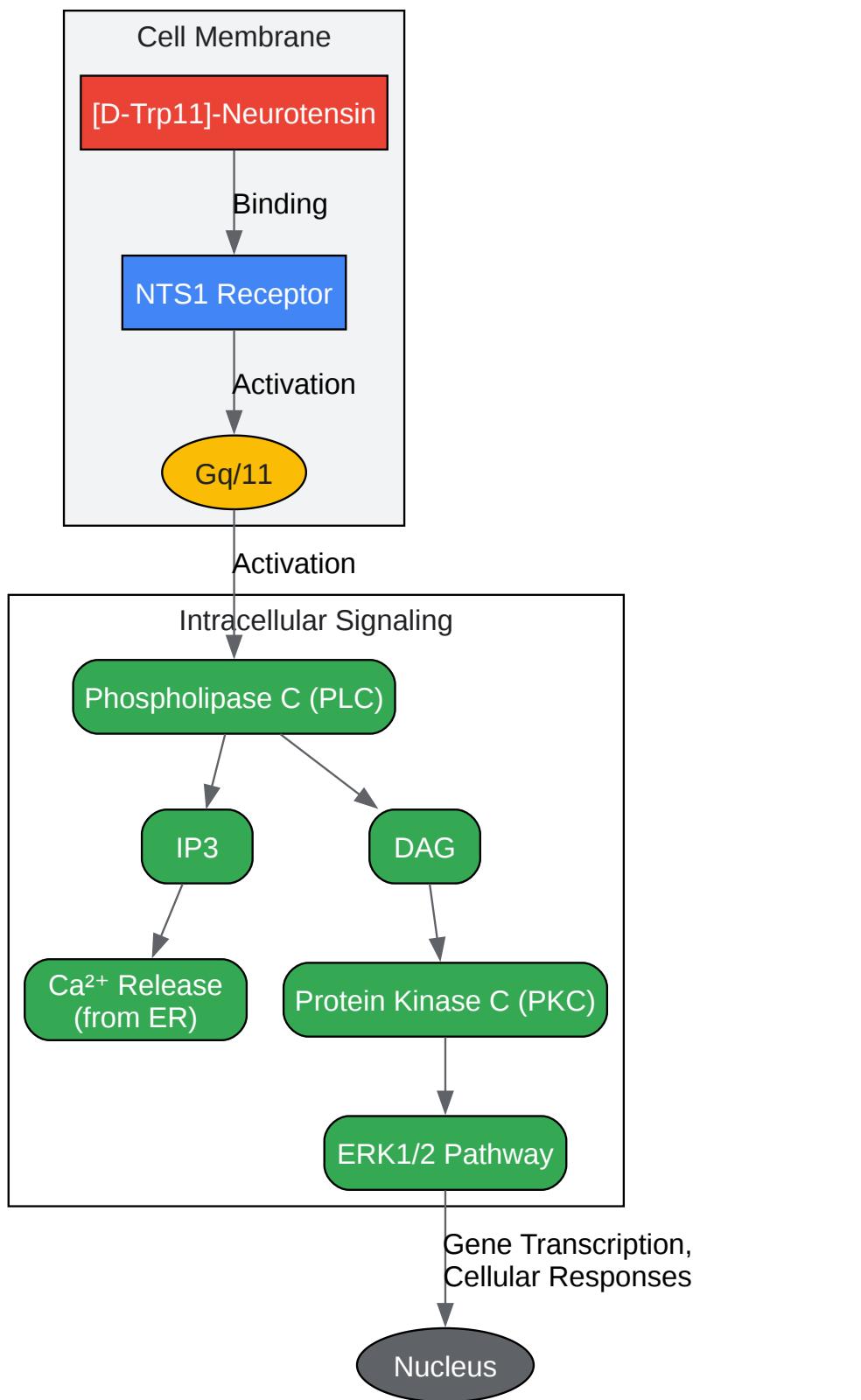
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Fig 2. Simplified signaling pathway for Neurotensin Receptor 1 (NTS1).

## Conclusion

**[D-Trp11]-neurotensin** stands as a successful example of rational peptide drug design. Its synthesis, achievable through well-established solid-phase peptide synthesis protocols, yields a compound with a chemical structure that confers significantly enhanced enzymatic stability compared to its native counterpart. This improved stability, combined with its potent biological activity, makes **[D-Trp11]-neurotensin** a valuable tool for neurotensin-related research and a promising lead for the development of novel therapeutics.

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